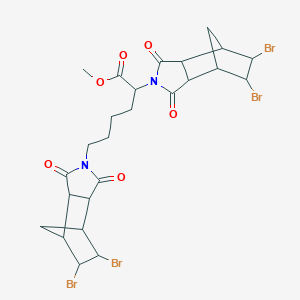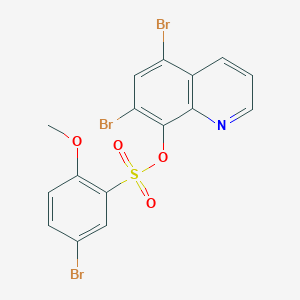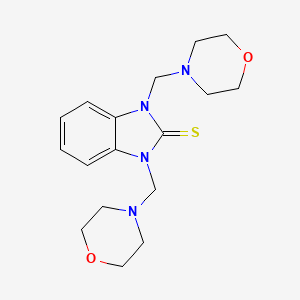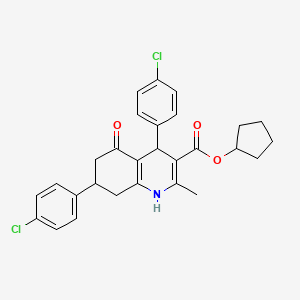![molecular formula C14H12N2O4S3 B14949701 [(5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14949701.png)
[(5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{5-[5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID is a complex organic compound featuring a benzothiazole moiety Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID typically involves the condensation of 2-aminothiophenol with aldehydes and their derivatives. This reaction is catalyzed by a mixture of hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) in ethanol at room temperature . The reaction proceeds efficiently, yielding the desired benzothiazole derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-{5-[5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄).
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
2-{5-[5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-{5-[5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid share structural similarities and biological activities
Benzothiazole Derivatives: Other benzothiazole derivatives with different substituents exhibit similar chemical properties and biological activities.
Uniqueness
2-{5-[5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C14H12N2O4S3 |
|---|---|
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
2-[(5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C14H12N2O4S3/c1-15-8-5-7(20-2)3-4-9(8)22-13(15)11-12(19)16(6-10(17)18)14(21)23-11/h3-5H,6H2,1-2H3,(H,17,18)/b13-11- |
Clave InChI |
AAFHYKMODCVAMV-QBFSEMIESA-N |
SMILES isomérico |
CN\1C2=C(C=CC(=C2)OC)S/C1=C\3/C(=O)N(C(=S)S3)CC(=O)O |
SMILES canónico |
CN1C2=C(C=CC(=C2)OC)SC1=C3C(=O)N(C(=S)S3)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3Z)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(2,5-dimethoxyphenyl)butanamide](/img/structure/B14949619.png)
![N'-[(E)-(4-methylphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B14949632.png)

![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate](/img/structure/B14949640.png)
![2-[methyl(phenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14949647.png)

![ethyl (4E)-4-[(2,4-dinitrophenyl)hydrazono]-3,3-dimethylpentanoate](/img/structure/B14949666.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-{(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide](/img/structure/B14949673.png)

![4-[(E)-{2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenyl benzenesulfonate](/img/structure/B14949682.png)
![4-(3-{[{(2E)-2-[4-(1,3-benzodioxol-5-yl)butan-2-ylidene]hydrazinyl}(imino)methyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B14949685.png)
![2,5-Bis[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl methyl ether](/img/structure/B14949688.png)

![[2-(4-nitrophenyl)-2-oxoethyl] 2-benzamidobenzoate](/img/structure/B14949707.png)
